molecular formula C15H18ClN3O2S B2900855 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034502-41-3

5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2900855
CAS No.: 2034502-41-3
M. Wt: 339.84
InChI Key: RQXBMFWIZYZSLE-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
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Biological Activity

5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features:

  • A 5-chloro substituent.
  • An N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl) moiety.
  • A 2-methylbenzenesulfonamide structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can chelate metal ions in enzyme active sites, inhibiting their catalytic functions. This property is significant in the inhibition of various kinases and other metalloproteins.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and leading to downstream biological effects, such as altered cell signaling pathways.

Biological Activity Data

A summary of the biological activities observed for this compound is presented below:

Activity Target IC50 (nM) Reference
Enzyme InhibitionFGFR1< 50
Antiproliferative EffectsCancer Cell Lines (e.g., SNU16)25.3 ± 4.6
Antimicrobial ActivityVarious Bacterial StrainsVariable
Antifungal ActivityFungal PathogensVariable

Case Study 1: FGFR Inhibition

In a study investigating novel inhibitors for fibroblast growth factor receptors (FGFR), this compound demonstrated potent inhibition with an IC50 value less than 50 nM against FGFR1. This indicates its potential as a therapeutic agent in cancers driven by FGFR signaling pathways.

Case Study 2: Antiproliferative Activity

Research conducted on various cancer cell lines revealed that this compound exhibited significant antiproliferative effects, particularly in SNU16 cell lines with an IC50 value of 25.3 ± 4.6 nM. This suggests its potential role in cancer therapy through targeted inhibition of cell growth.

Comparative Analysis

The biological activity of this compound can be compared to other imidazole derivatives:

Compound Target Activity IC50 (nM)
ClemizoleAntihistaminicVariable
OmeprazoleAntiulcerVariable
MetronidazoleAntibacterialVariable
5-chloro-N-(...)FGFR Inhibition< 50

Properties

IUPAC Name

5-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-11-2-5-13(16)10-14(11)22(20,21)18-7-9-19-8-6-17-15(19)12-3-4-12/h2,5-6,8,10,12,18H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXBMFWIZYZSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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